
2,3-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Scientific Research Applications
Antiviral Applications
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . By extension, our compound could be synthesized and tested for its efficacy against a range of viral pathogens, potentially contributing to the development of new antiviral medications.
Anti-inflammatory Properties
The indole nucleus, found in many bioactive compounds, has been associated with anti-inflammatory properties . The compound could be investigated for its potential to reduce inflammation in various medical conditions, such as arthritis or inflammatory bowel disease.
Anticancer Potential
Indole derivatives are known to possess anticancer activities. The compound could be explored for its ability to inhibit the growth of cancer cells, particularly in solid tumors where indole structures have shown promise .
Anti-HIV Activity
Some indole derivatives have demonstrated anti-HIV effects. Research into the compound could focus on its potential as a therapeutic agent in the treatment of HIV, possibly offering a new avenue for drug development .
Antioxidant Effects
The indole scaffold is associated with antioxidant properties. This compound could be studied for its ability to scavenge free radicals, which may have implications in preventing oxidative stress-related diseases .
Antimicrobial Action
Indole derivatives have been found to have antimicrobial effects. The compound could be synthesized and assessed for its effectiveness against various bacterial strains, contributing to the field of antibiotics .
Antitubercular Activity
Given the biological activity of indole derivatives against tuberculosis, the compound could be evaluated for its potential use in treating this infectious disease, which remains a global health challenge .
Antidiabetic Applications
Research has indicated that indole structures can have antidiabetic effects. The compound could be explored for its ability to modulate blood glucose levels and improve insulin sensitivity, offering a potential treatment for diabetes .
properties
IUPAC Name |
2,3-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-22-8-10-23(11-9-22)17(15-7-12-27-14-15)13-21-20(24)16-5-4-6-18(25-2)19(16)26-3/h4-7,12,14,17H,8-11,13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYZINJLYWZMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=C(C(=CC=C2)OC)OC)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2850921.png)
![2-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2850926.png)
![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2850928.png)

![(Z)-4-benzoyl-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2850930.png)
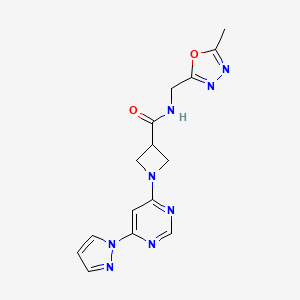

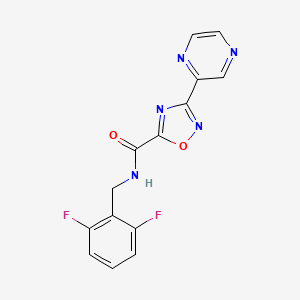
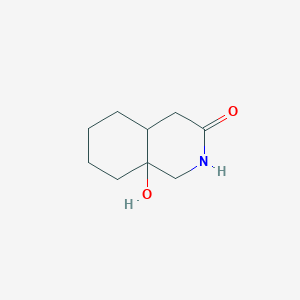
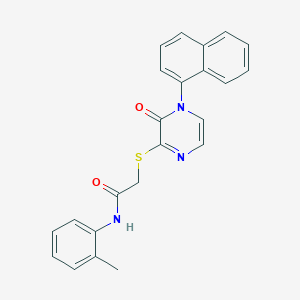
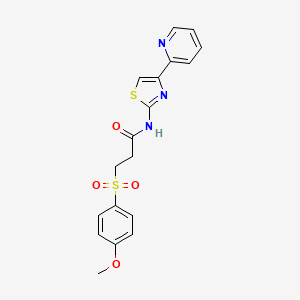
![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide](/img/structure/B2850939.png)

